molecular formula C23H25N3O3 B11450384 Propan-2-yl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Propan-2-yl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11450384
M. Wt: 391.5 g/mol
InChI Key: RIPZRHNDQYVOBC-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.

    Medicine: Due to its potential biological activities, the compound could be investigated for therapeutic applications, such as anticancer or antiviral treatments.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological properties compared to other benzimidazole or pyrimidine derivatives.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

propan-2-yl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C23H25N3O3/c1-5-28-17-10-8-9-16(13-17)21-20(22(27)29-14(2)3)15(4)24-23-25-18-11-6-7-12-19(18)26(21)23/h6-14,21H,5H2,1-4H3,(H,24,25)

InChI Key

RIPZRHNDQYVOBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC(C)C

Origin of Product

United States

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